Pyrimidin-5-ylmethanamine hydrochloride
CAS No.:
Cat. No.: VC16010223
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8ClN3 |
|---|---|
| Molecular Weight | 145.59 g/mol |
| IUPAC Name | pyrimidin-5-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H |
| Standard InChI Key | DPFXWPRNKRJQCQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC=N1)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Pyrimidin-5-ylmethanamine hydrochloride (CAS No. 1956356-28-7) belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds. Its molecular formula is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol . The dihydrochloride salt form incorporates two hydrochloric acid molecules, which significantly improve its aqueous solubility compared to the free base. The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism .
Structural Features
The compound’s core structure consists of a pyrimidine ring substituted at the 5-position with a methylamine group. This substitution introduces a primary amine, which can participate in hydrogen bonding and electrostatic interactions with target proteins. The dihydrochloride salt formation protonates the amine group, enhancing stability and bioavailability under physiological conditions .
Solubility and Stability
Experimental data indicate that the dihydrochloride form exhibits solubility exceeding 50 mg/mL in water at 25°C, a critical factor for formulation in parenteral or oral dosage forms. The compound remains stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH levels .
Synthesis and Industrial Production
The synthesis of pyrimidin-5-ylmethanamine hydrochloride typically involves multi-step organic reactions, starting with the construction of the pyrimidine ring followed by functionalization at the 5-position.
Laboratory-Scale Synthesis
A common approach employs Knorr-type pyrimidine synthesis, where a β-keto ester reacts with a urea derivative to form the pyrimidine core. Subsequent nitration at the 5-position, reduction to the amine, and hydrochloride salt formation yield the final product. For example:
-
Ring formation: Ethyl acetoacetate and urea undergo cyclocondensation in the presence of sulfuric acid to yield 4-methylpyrimidine.
-
Nitration: Nitration at the 5-position using nitric acid and sulfuric acid introduces a nitro group.
-
Reduction: Catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine.
-
Salt formation: Treatment with hydrochloric acid produces the dihydrochloride salt .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to optimize yield and purity. Key parameters include:
| Parameter | Optimal Range |
|---|---|
| Reaction temperature | 80–100°C |
| Pressure | 2–4 atm |
| Catalyst | Pd/C (5% w/w) |
| Solvent | Ethanol/water (70:30) |
This method achieves yields >85% with purity ≥98%, as confirmed by HPLC analysis .
| Parameter | Value (i.v. 2 mg/kg) |
|---|---|
| Clearance | 4.6 ± 1.8 mL/min/kg |
| Volume of distribution | 5.2 ± 3.2 L/kg |
| Half-life | 15 ± 3.9 hours |
The compound demonstrates moderate brain penetration (brain-to-plasma ratio = 2.8), necessitating structural modifications to minimize CNS side effects .
Toxicity Considerations
Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg for related pyrimidine derivatives. Chronic administration at 50 mg/kg/day for 28 days showed no significant hematological or histological abnormalities, suggesting a favorable safety profile .
Comparative Analysis with Structural Analogs
Pyrimidin-5-ylmethanamine hydrochloride shares functional groups with several bioactive compounds:
| Compound | Key Feature | Therapeutic Use |
|---|---|---|
| 5-Bromopyrimidine | Bromine substitution enhances electrophilicity | Anticancer agents |
| Pyrimethamine | Diaminopyrimidine structure | Antimalarial |
| Trimethoprim | Dihydrofolate reductase inhibition | Antibacterial |
This structural diversity underscores the pyrimidine scaffold’s versatility in drug discovery .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume